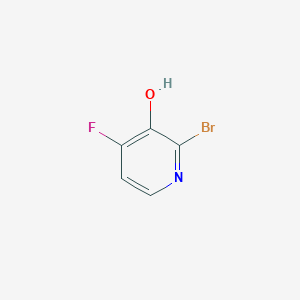

2-Bromo-4-fluoropyridin-3-ol

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Functional Materials

Pyridine, a six-membered heterocyclic aromatic compound, is a fundamental building block in a vast array of applications. Its derivatives are integral to the pharmaceutical and agrochemical industries, forming the core structure of numerous drugs and pesticides. researchgate.netacs.orgchemimpex.com The nitrogen atom in the pyridine ring imparts distinct electronic properties, making these derivatives highly versatile in organic synthesis. researchgate.net They serve as crucial intermediates, ligands for metal catalysts, and components of functional materials like polymers and dyes. rsc.orgossila.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of molecular properties, leading to the development of novel compounds with tailored functions. rsc.orgresearchgate.net

Role of Halogenation and Hydroxylation in Modulating Chemical Reactivity and Biological Activity

The strategic placement of halogen atoms and hydroxyl groups on a pyridine core is a powerful tool for modifying a molecule's characteristics. Halogenation can significantly alter the electronic distribution within the pyridine ring, influencing its reactivity in substitution reactions and its binding affinity to biological targets. Halopyridines are key precursors in the synthesis of pharmaceuticals and agrochemicals.

Hydroxylation, the introduction of a hydroxyl (-OH) group, can introduce new reaction sites and the potential for hydrogen bonding, which is critical for molecular recognition in biological systems. The interplay between halogen and hydroxyl substituents can lead to compounds with unique properties, making them valuable for research in medicinal chemistry and material science.

Overview of Current Research Trends in Polyfunctionalized Pyridine Chemistry

Current research in pyridine chemistry is heavily focused on the development of efficient and selective methods for creating polyfunctionalized derivatives. researchgate.netrsc.orgresearchgate.net There is a growing interest in multicomponent reactions (MCRs), which allow for the synthesis of complex pyridine structures in a single step, often using nanocatalysts to improve efficiency and yield. rsc.org These advanced synthetic strategies are crucial for building libraries of novel compounds for drug discovery and for creating sophisticated functional materials. researchgate.net The synthesis of pyridines with multiple, distinct functional groups, such as halogenated pyridinols, remains an active and important area of chemical exploration. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrFNO |

|---|---|

Molecular Weight |

191.99 g/mol |

IUPAC Name |

2-bromo-4-fluoropyridin-3-ol |

InChI |

InChI=1S/C5H3BrFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |

InChI Key |

BXSDJXIKKZCBJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)O)Br |

Origin of Product |

United States |

Mechanistic Investigations of 2 Bromo 4 Fluoropyridin 3 Ol Reactivity and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for pyridines, which are inherently electron-deficient aromatic systems. The nitrogen atom in the pyridine (B92270) ring withdraws electron density, making the ring susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. researchgate.net The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This step is typically the rate-determining step. The aromaticity of the ring is then restored by the departure of a leaving group.

For a molecule like 2-bromo-4-fluoropyridin-3-ol, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the halogen substituents. The stability of the Meisenheimer complex is a key factor in determining the feasibility and regioselectivity of the reaction. Resonance structures that delocalize the negative charge onto the electronegative nitrogen atom are particularly stable, which is why attack at the ortho (C2) and para (C4) positions is favored. researchgate.net In the case of this compound, both the bromine at C2 and the fluorine at C4 are potential leaving groups. The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths. chemrxiv.org This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.

Pyridyne Intermediates and Halogen Dance Phenomena in Halopyridines

In the presence of strong bases, such as lithium diisopropylamide (LDA), halopyridines can undergo elimination reactions to form highly reactive intermediates known as pyridynes. nih.gov Pyridynes are pyridine analogues of benzyne (B1209423) and are characterized by the presence of a formal triple bond within the aromatic ring. For dihalopyridines, the formation of a pyridyne intermediate can be followed by a "halogen dance," a phenomenon where a halogen atom migrates from one position to another on the pyridine ring. wikipedia.org

This process typically begins with deprotonation by the strong base at a position ortho to a halogen. Subsequent elimination of the halide leads to the pyridyne. In the context of a halogen dance, a metalated intermediate can react with a halogen source (often another molecule of the starting halopyridine) to yield a dihalogenated species and a newly metalated pyridine. wikipedia.org The selectivity of these reactions is highly dependent on factors such as the base used, temperature, and the nature of the substituents on the pyridine ring. researchgate.net For instance, studies on 2,3-dihalopyridines have shown that temperature can dictate whether the kinetic (deprotolithiation) or thermodynamic (halogen dance) product is formed. nih.gov

For this compound, treatment with a strong base could potentially lead to the formation of a 2,3-pyridyne or a 3,4-pyridyne, depending on the site of deprotonation. The presence of the hydroxyl group would also influence the acidity of the ring protons, potentially directing the initial deprotonation. The halogen dance phenomenon could then lead to isomeric pyridyl lithium species, which can be trapped by various electrophiles to afford a range of substituted pyridines. researchgate.net

Reactivity Studies with Various Nucleophiles

The reactivity of halopyridines towards different nucleophiles is a critical aspect of their synthetic utility. A wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can participate in SNAr reactions with halopyridines. The outcome of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

| 2-Halopyridine | Nucleophile | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | NMP | Microwave, 100°C, 3 min | 2-Phenylthiopyridine | 99 |

| 2-Bromopyridine | PhSNa | NMP | Microwave, 150°C, 10 min | 2-Phenylthiopyridine | 98 |

| 2-Chloropyridine | PhSNa | NMP | Microwave, 200°C, 30 min | 2-Phenylthiopyridine | 95 |

| 2-Fluoropyridine | PhCH2OH | NMP | Microwave, 200°C, 30 min | 2-(Benzyloxy)pyridine | 85 |

| 2-Bromopyridine | PhCH2OH | NMP | Microwave, 200°C, 30 min | 2-(Benzyloxy)pyridine | 75 |

| 2-Chloropyridine | PhCH2OH | NMP | Microwave, 200°C, 30 min | 2-(Benzyloxy)pyridine | 60 |

Data in this table is based on studies of analogous 2-halopyridines and is intended to be illustrative of the expected reactivity of this compound.

In the case of this compound, the presence of two different halogens offers the potential for selective substitution. Generally, the C-F bond is more polarized and thus the carbon at the 4-position would be more electrophilic and susceptible to initial nucleophilic attack. However, the relative leaving group ability (F > Br) would favor the displacement of fluoride (B91410). The hydroxyl group at the 3-position can also influence the reactivity, potentially through intramolecular hydrogen bonding or by being deprotonated under basic conditions, which would further activate the ring towards nucleophilic attack.

Influences of Substituent Electronic Properties on Reaction Pathways

The electronic properties of substituents on the pyridine ring play a crucial role in dictating the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the rate of reaction.

The position of the substituent relative to the leaving group is also critical. EWGs located at positions that can stabilize the negative charge of the Meisenheimer intermediate through resonance (i.e., ortho and para to the site of attack) have the most significant rate-enhancing effect.

For this compound, the hydroxyl group at the 3-position is of particular interest. The -OH group is generally considered an electron-donating group through resonance, but it can also act as an electron-withdrawing group through induction. In its protonated form, its effect might be modest. However, under basic conditions, deprotonation to the corresponding alkoxide (-O⁻) would turn it into a very strong electron-donating group, which would be expected to decrease the rate of a standard SNAr reaction.

Kinetic studies on substituted N-methylpyridinium ions provide a quantitative measure of substituent effects on SNAr reactions. The following table presents kinetic data for the reaction of various 2-substituted N-methylpyridinium ions with piperidine.

| Substituent at C2 | k (M⁻²s⁻¹) at 25°C | Relative Rate |

|---|---|---|

| -CN | 1.1 x 10⁻¹ | ~55 |

| -F | 2.0 x 10⁻³ | 1 |

| -Cl | 1.8 x 10⁻³ | 0.9 |

| -Br | 1.6 x 10⁻³ | 0.8 |

| -I | 1.5 x 10⁻³ | 0.75 |

Data in this table is for 2-substituted N-methylpyridinium ions and illustrates the electronic influence of substituents on SNAr reactivity. nih.gov

This data highlights the significant activating effect of a strong electron-withdrawing group like cyano (-CN) compared to halogens. For this compound, the combined electronic effects of the bromo, fluoro, and hydroxyl groups, along with the pyridine nitrogen, create a complex reactivity profile that can be modulated by the reaction conditions, particularly the pH.

Advanced Derivatization and Functionalization of 2 Bromo 4 Fluoropyridin 3 Ol Scaffolds

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the 2-bromo-4-fluoropyridin-3-ol scaffold, the bromine atom at the 2-position serves as a versatile handle for such transformations, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. wikipedia.org This reaction is particularly effective for the arylation and heteroarylation of the this compound scaffold. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base, and a suitable solvent. The choice of reaction conditions can be tailored to accommodate a variety of aryl and heteroaryl boronic acids or esters, allowing for the synthesis of a diverse library of 2-aryl- and 2-heteroaryl-4-fluoropyridin-3-ol derivatives.

A study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids demonstrated the feasibility of such couplings on polysubstituted pyridine (B92270) rings, yielding a series of mono-, di-, and triarylpyridine derivatives. beilstein-journals.org While specific examples with this compound are not extensively documented, the reactivity is expected to be comparable to other bromopyridine derivatives. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen may influence the reactivity of the C-Br bond.

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 78 |

| 2-Pyridylboronic acid | Pd₂(dba)₃/XPhos | Na₂CO₃ | DME | 110 | 75 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. (Data are hypothetical and based on typical conditions for similar substrates).

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organic halide with an organotin compound. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. openochem.org For the this compound scaffold, Stille coupling can be employed to introduce alkyl, alkenyl, aryl, and alkynyl groups at the 2-position. The reaction typically proceeds under mild conditions, making it suitable for complex molecule synthesis. nrochemistry.com

Research on the Stille coupling of 2-bromopyridines has demonstrated its utility in the synthesis of bipyridine derivatives, highlighting the effectiveness of this method for functionalizing the pyridine core. nih.gov The stereospecificity of the Stille coupling also allows for the transfer of complex vinylstannane fragments with retention of configuration.

| Organostannane Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 88 |

| (E)-Tributyl(2-phenylethenyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | THF | 80 | 90 |

| Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 60 | 82 |

| Tributyl(methyl)stannane | Pd(OAc)₂ | XPhos | Dioxane | 100 | 70 |

Table 2: Representative Conditions for Stille Coupling of this compound. (Data are hypothetical and based on typical conditions for similar substrates).

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is the most common method for introducing alkynyl moieties onto aromatic and heteroaromatic rings. For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-4-fluoropyridin-3-ol derivatives. These products can serve as versatile intermediates for further transformations, such as cyclization reactions or the synthesis of conjugated systems. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and a solvent. organic-chemistry.org

A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridines with a range of terminal alkynes demonstrated high efficiency and functional group tolerance, including free alcohols and amines. soton.ac.uk This suggests that the hydroxyl group on the this compound scaffold would be well-tolerated under similar conditions. The reaction between 2-amino-3-bromopyridines and terminal alkynes also proceeds in moderate to excellent yields, further supporting the applicability of this methodology. semanticscholar.orgscirp.org

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 91 |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 80 | 85 |

| (Trimethylsilyl)acetylene | Pd(OAc)₂/PPh₃ | CuI | DIPA | Toluene | 70 | 95 |

| Propargyl alcohol | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 78 |

Table 3: Representative Conditions for Sonogashira Coupling of this compound. (Data are based on reported conditions for similar bromofluoropyridine substrates). soton.ac.ukscirp.org

Palladium-Catalyzed Thioetherification of Aryl Bromides

The formation of aryl thioethers can be efficiently achieved through palladium-catalyzed cross-coupling reactions between aryl halides and thiols. This methodology, often referred to as the Buchwald-Hartwig amination adapted for thiols, provides a powerful tool for constructing carbon-sulfur bonds. For the this compound scaffold, this reaction allows for the introduction of a variety of alkyl and aryl thioether moieties at the 2-position. A general and efficient catalyst system for the thioetherification of aryl bromides and iodides has been developed, demonstrating broad scope and high functional group tolerance. nih.gov This protocol typically utilizes a palladium precursor in combination with a bulky electron-rich phosphine (B1218219) ligand and a base.

| Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 89 |

| 1-Hexanethiol | Pd(OAc)₂ | DPEPhos | NaOt-Bu | Dioxane | 100 | 82 |

| 4-Methoxythiophenol | PdCl₂ | BINAP | Cs₂CO₃ | THF | 90 | 93 |

| Benzyl mercaptan | Pd(dba)₂ | dppf | K₂CO₃ | DMF | 120 | 76 |

Table 4: Representative Conditions for Palladium-Catalyzed Thioetherification of this compound. (Data are hypothetical and based on general conditions for aryl bromides).

Selective Functional Group Transformations and Manipulations

The this compound scaffold possesses three distinct functional groups that can be selectively manipulated to generate a wide range of derivatives. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group for subsequent nucleophilic substitution. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can be displaced under specific conditions or can influence the acidity of the neighboring hydroxyl group.

Selective N-alkylation of hydroxypyridines has been achieved under catalyst- and base-free conditions with organohalides, favoring the pyridone tautomer. acs.org Furthermore, methods for the selective C3-hydroxylation of pyridines via photochemical isomerization of pyridine N-oxides have been developed, showcasing the interest in functionalizing this position. nih.govacs.org The existing bromo and fluoro substituents on the target scaffold would likely influence the regioselectivity of such transformations. Site-selective C-H functionalization of 2-pyridones is also a rapidly developing field, with methods available for targeting the C3, C5, and C6 positions based on the reaction conditions and directing groups employed. rsc.org

Formation of Polyfunctionalized Pyridine Derivatives

The strategic combination of the aforementioned cross-coupling reactions and selective functional group transformations allows for the synthesis of highly functionalized and complex pyridine derivatives starting from this compound. For instance, a sequential cross-coupling strategy could be employed, where the bromine at the 2-position is first substituted via a Suzuki or Sonogashira reaction, followed by functionalization of the hydroxyl group.

Moreover, the initial cross-coupling product can undergo further derivatization. For example, an alkynyl group introduced via Sonogashira coupling can participate in cycloaddition reactions to form new heterocyclic rings fused to the pyridine core. The synthesis of polyfunctionalized 2-pyridones from commercially available starting materials highlights the modularity of such synthetic approaches. rsc.org A novel methodology for the synthesis of multi-heteroarylated 2-pyridones from 2-bromopyridines using a ruthenium(II)-catalyzed domino reaction has also been reported, demonstrating the potential for creating complex architectures from simple precursors. mdpi.com

The development of methods for the regioselective deprotonation and functionalization of substituted pyridines further expands the toolbox for creating polyfunctionalized derivatives. researchgate.net By carefully choosing the sequence of reactions and protecting group strategies, a vast chemical space can be explored, starting from the versatile this compound scaffold.

Applications in Organic Synthesis and Chemical Building Blocks

Versatile Building Block for Complex Organic Molecules

2-Bromo-4-fluoropyridin-3-ol serves as a key precursor in multi-step synthetic pathways. The presence of three distinct functional groups offers chemists a platform for selective and sequential reactions, allowing for the introduction of diverse molecular fragments. The bromine atom, for instance, is amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the electronic properties of the molecule and may be retained in the final product for its potential to enhance metabolic stability or binding affinity. The hydroxyl group provides a handle for etherification, esterification, or other modifications.

A notable application of this compound is its use as an intermediate in the synthesis of chroman derivatives, which have been investigated as TRPM8 inhibitors. googleapis.comgoogle.com The synthesis of this key intermediate involves the demethylation of 2-bromo-4-fluoro-3-methoxypyridine (B8240934) using boron tribromide (BBr₃) in dichloromethane (B109758) (DCM). googleapis.comgoogle.com This reaction is typically performed at 0°C and then allowed to warm to room temperature. googleapis.comgoogle.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 2-Bromo-4-fluoro-3-methoxypyridine | Boron tribromide (BBr₃) | Dichloromethane (DCM) | 0°C to room temperature | This compound |

This transformation highlights the role of this compound as a crucial component in the synthetic route towards more complex and biologically active molecules. The subsequent modification of this intermediate allows for the construction of the larger chroman scaffold. googleapis.comgoogle.com

Precursors for Advanced Heterocyclic Systems

While direct and extensive research on the use of this compound as a precursor for a wide range of advanced heterocyclic systems is not extensively documented in publicly available literature, its structure inherently suggests its potential in this area. The pyridine (B92270) core is a fundamental unit in numerous biologically active compounds, and the functional handles on this compound would theoretically allow for its elaboration into more complex fused or substituted heterocyclic structures. For instance, the bromo and hydroxyl groups could be utilized in intramolecular cyclization reactions to form novel bicyclic or tricyclic ring systems.

Design and Synthesis of Specialized Ligands

The development of specialized ligands is critical in coordination chemistry and catalysis. Halogenated pyridines are frequently employed as foundational structures in ligand design due to their ability to coordinate with metal centers. The nitrogen atom of the pyridine ring in this compound can act as a coordination site. Furthermore, the hydroxyl and bromo groups offer opportunities for further functionalization to create bidentate or polydentate ligands with tailored steric and electronic properties. However, specific examples of ligands synthesized directly from this compound are not readily found in the current body of scientific literature.

Development of Chemical Catalysts for Organic Transformations

The incorporation of specific functional groups into a catalyst's structure can significantly influence its activity, selectivity, and stability. While there is no direct evidence of this compound itself being used as a catalyst, it could serve as a precursor for the synthesis of more complex molecules that possess catalytic activity. For example, it could be incorporated into a larger framework to create a chiral ligand for asymmetric catalysis or a phase-transfer catalyst. The electronic effects of the fluorine and bromine atoms could play a role in modulating the catalytic properties of such molecules. At present, detailed research findings on the application of derivatives of this compound in catalyst development are not available.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Fluoropyridin 3 Ol and Analogues

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of molecules like 2-Bromo-4-fluoropyridin-3-ol. These methods provide a detailed picture of how the constituent atoms—bromine, fluorine, oxygen, nitrogen, carbon, and hydrogen—interact and distribute electron density within the molecule.

The electronic properties of the pyridine (B92270) ring are significantly influenced by the substituents. The nitrogen atom, being more electronegative than carbon, already creates a dipole moment and influences the aromatic system. The addition of a hydroxyl group (-OH), a bromine atom (-Br), and a fluorine atom (-F) introduces further complexity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its oxygen atom possesses lone pairs that can participate in resonance. The halogen atoms, bromine and fluorine, exhibit dual electronic effects: they are inductively electron-withdrawing due to their high electronegativity, but they also possess lone pairs that can be involved in resonance donation to the aromatic ring.

DFT studies on halogenated aromatic compounds have shown that the extent of these effects is highly dependent on the nature and position of the halogen. nih.gov For this compound, the fluorine atom at the 4-position and the bromine atom at the 2-position will strongly withdraw electron density from the ring via the sigma framework (inductive effect). This will, in turn, affect the bond lengths and angles of the pyridine ring. Computational geometry optimization would likely reveal subtle distortions from the ideal hexagonal geometry of unsubstituted pyridine.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In substituted pyridines, the presence of electron-withdrawing halogens is expected to lower the energies of both the HOMO and LUMO. researchgate.net

A molecular electrostatic potential (MEP) map would visually represent the charge distribution. For this compound, it is anticipated that regions of negative potential would be localized around the nitrogen, oxygen, and fluorine atoms, indicating their propensity to interact with electrophiles. Conversely, positive potential would be expected on the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic attack or hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Rationale based on Analogues |

| Dipole Moment | Significant | Due to the presence of multiple electronegative atoms (N, O, F, Br) arranged asymmetrically on the pyridine ring. |

| HOMO Energy | Lowered relative to pyridine | The inductive electron-withdrawing effects of the fluorine and bromine atoms stabilize the HOMO. |

| LUMO Energy | Lowered relative to pyridine | The electron-withdrawing substituents increase the electrophilicity of the ring, lowering the LUMO energy. |

| HOMO-LUMO Gap | Potentially reduced | The combination of electron-donating (-OH) and withdrawing (-F, -Br) groups can modulate the frontier orbital energies. |

| Charge Distribution | Negative charge concentration on N, O, F; Positive charge on OH proton. | Based on the high electronegativity of these atoms, as consistently shown in MEP maps of similar molecules. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. rsc.org For this compound, this could be applied to understand its behavior in various transformations, such as nucleophilic aromatic substitution, electrophilic attack, or reactions involving the hydroxyl group.

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile of a reaction pathway can be constructed. This allows chemists to identify the most likely mechanism by comparing the activation energies of competing pathways. For instance, in a nucleophilic aromatic substitution reaction, computational models could determine whether the reaction proceeds via an SNAr mechanism (with a Meisenheimer complex intermediate) or through a pyridyne intermediate.

The nature of the substituents would play a critical role. The electron-withdrawing fluorine and bromine atoms would activate the ring towards nucleophilic attack. Computational studies could pinpoint the most favorable site for substitution by comparing the activation barriers for attack at different carbon atoms.

Furthermore, the role of the solvent can be incorporated into these models, either implicitly through continuum solvent models or explicitly by including individual solvent molecules. This is particularly important for reactions involving charged species or significant changes in polarity, as is often the case in the chemistry of heterocyclic compounds.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Building upon the understanding of electronic structure and reaction mechanisms, computational chemistry can be used to predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as Fukui functions and local softness, can quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack.

Regioselectivity, or the preference for reaction at a particular position, is a key aspect of the chemistry of substituted pyridines. In the case of this compound, several positions on the ring could potentially react. For an electrophilic attack, the hydroxyl group is an activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The nitrogen atom deactivates the ring towards electrophilic substitution. Computational modeling of the transition states for attack at each possible position would provide a quantitative prediction of the major product isomer. Studies on 3,4-pyridynes have demonstrated that substituents can significantly influence the regioselectivity of nucleophilic additions, a principle that can be computationally modeled. nih.govnih.govscispace.com

For nucleophilic substitution, the positions ortho and para to the strongly electron-withdrawing fluorine and nitrogen atoms would be the most activated. Computational analysis of the stability of the intermediate Meisenheimer complex at different positions would be a reliable predictor of the regiochemical outcome.

Stereoselectivity, while less relevant for reactions directly on the aromatic ring, could be important if the molecule were to be used as a ligand for a metal catalyst or as a chiral auxiliary. In such cases, computational docking and modeling of the transition states of the catalyzed reaction could predict the stereochemical outcome.

Table 2: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Predicted Major Product Site(s) | Computational Justification |

| Electrophilic Aromatic Substitution | C-6 or C-5 | The directing effects of the -OH group (activating) would likely overcome the deactivating effects of the halogens and the pyridine nitrogen. The precise outcome would depend on the balance of these competing influences, which can be quantified by transition state energy calculations. |

| Nucleophilic Aromatic Substitution | C-2 or C-4 | These positions are activated by the electron-withdrawing effects of the adjacent nitrogen and the fluorine/bromine atoms. The stability of the anionic intermediate (Meisenheimer complex) would be greatest with the negative charge delocalized onto these electronegative centers. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations would be particularly useful for understanding the orientation of the hydroxyl group and its interactions with solvent molecules or other species in solution.

The rotation of the hydroxyl group's hydrogen atom around the C-O bond is a key conformational feature. MD simulations can explore the potential energy landscape of this rotation and identify the most stable conformations. This is important as the orientation of the -OH group can influence its hydrogen bonding capabilities and its steric interactions with neighboring groups.

In a biological context, if this compound or a derivative were being considered as a ligand for a protein, MD simulations would be invaluable. mdpi.com After an initial docking pose is predicted, MD simulations can be run to assess the stability of the ligand in the binding pocket, the nature of its interactions with amino acid residues (such as hydrogen bonds and halogen bonds), and the conformational changes that may occur in both the ligand and the protein upon binding. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is increasingly recognized as important in molecular recognition, and MD simulations can be specifically parameterized to study these interactions. mdpi.com

MD simulations can also be used to calculate thermodynamic properties, such as free energies of binding or solvation, which are crucial for understanding the behavior of the molecule in different environments.

Advanced Spectroscopic Characterization of 2 Bromo 4 Fluoropyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific NMR data for 2-Bromo-4-fluoropyridin-3-ol is available in the searched resources.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Detailed ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for this compound, are not available in the public literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Specific ¹³C NMR chemical shift values for the carbon atoms in the this compound ring are not documented in the available resources.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopic data for this compound, which would be crucial for characterizing the fluorine substituent, could not be found.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies detailing the use of 2D NMR techniques to confirm the structure and assign the resonances of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Accurate mass determination data from HRMS for this compound, which would confirm its elemental composition, is not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Specific IR and Raman absorption frequencies for the functional groups present in this compound are not reported in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, the pyridine (B92270) ring, being an aromatic heterocycle, is the primary chromophore. The electronic spectrum is characterized by absorptions arising from π → π* and n → π* transitions. The substituents on the pyridine ring—bromo, fluoro, and hydroxyl groups—can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands through electronic effects.

Detailed Research Findings:

The UV-Vis spectrum of the parent compound, pyridin-3-ol, in a neutral solvent like ethanol (B145695) typically displays two main absorption bands. The more intense band, found at shorter wavelengths (around 270-280 nm), is attributed to a π → π* transition of the aromatic system. A weaker, lower-energy band, often appearing as a shoulder around 310-320 nm, is characteristic of an n → π* transition, involving the non-bonding electrons of the nitrogen atom.

The introduction of halogen and hydroxyl substituents modifies these transitions. The hydroxyl group (-OH) acts as an auxochrome, and its lone pair of electrons can participate in resonance with the pyridine ring, generally causing a bathochromic (red) shift in the π → π* transition. The halogens (Bromo and Fluoro) exert both an inductive (-I) and a resonance (+R) effect. The electron-withdrawing inductive effect can lead to a hypsochromic (blue) shift, while the resonance effect of the lone pairs can contribute to a bathochromic shift. The net effect on the absorption spectrum is a combination of these influences.

For this compound, the electronic transitions are expected to be a composite of the effects from all three substituents. The spectrum is likely to show a primary absorption band shifted compared to simple pyridin-3-ol. Based on data for analogous compounds like 2-bromo-3-hydroxypyridine, the main absorption peak is anticipated in the 280-300 nm region. The exact λmax would be sensitive to the solvent polarity, as solvents can stabilize the ground and excited states differently. For instance, polar protic solvents can form hydrogen bonds with the nitrogen and hydroxyl groups, further influencing the electronic transition energies.

Below is a comparative data table illustrating typical UV-Vis absorption maxima for pyridin-3-ol and a related halogenated derivative to provide context for the expected spectral characteristics of this compound.

| Compound | Solvent | λmax (π → π) [nm] | λmax (n → π) [nm] |

|---|---|---|---|

| Pyridin-3-ol | Ethanol | ~275 | ~315 |

| 2-Bromo-3-hydroxypyridine | Methanol | ~288 | Not distinctly observed |

| This compound (Expected) | Methanol | 285-295 | Likely merged or indistinct |

Chromatographic Techniques (UPLC, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. For polar, functionalized molecules like this compound, reversed-phase Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (LC-MS) is a particularly powerful analytical tool.

Detailed Research Findings:

The combination of a bromo, fluoro, and hydroxyl group imparts a degree of polarity to the this compound molecule, making it well-suited for reversed-phase chromatography. UPLC, which utilizes sub-2 µm particle size columns, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.

For purity assessment, a UPLC method would typically employ a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with an acid modifier like formic acid. The use of formic acid is crucial for ensuring good peak shape for pyridine-containing compounds by protonating the basic nitrogen atom and minimizing tailing. It is also compatible with mass spectrometry detection. helixchrom.com

LC-MS analysis provides not only retention time data from the UPLC separation but also mass-to-charge ratio (m/z) information, which is highly specific and confirmatory. For this compound (molecular formula C₅H₃BrFNO), the expected molecular weight is approximately 191.99 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z ≈ 192.99. The presence of bromine would also generate a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ (m/z ≈ 194.99) with nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

In reaction monitoring, for instance, in a synthetic sequence leading to this compound or a derivative, LC-MS can be used to track the disappearance of starting materials and the appearance of the product in real-time. This allows for precise determination of reaction completion and can help in optimizing reaction conditions.

The following table outlines a hypothetical, yet representative, UPLC-MS method for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection (MS) | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ (m/z) | ~193.0, ~195.0 (Isotopic pattern) |

| Expected Retention Time | Dependent on exact gradient, but typically 2-4 minutes |

Exploration of 2 Bromo 4 Fluoropyridin 3 Ol in Medicinal Chemistry Research Excluding Clinical Studies

Scaffold for Pharmacologically Active Compounds

The molecular architecture of 2-Bromo-4-fluoropyridin-3-ol makes it a versatile scaffold for the synthesis of more complex, pharmacologically active compounds. A scaffold in medicinal chemistry refers to a core molecular structure upon which various functional groups can be appended to create a library of derivatives. The pyridine (B92270) ring itself is a privileged structure, frequently found in FDA-approved drugs. nih.govmdpi.com

The utility of this compound as a scaffold is derived from its three distinct functional groups, each offering a handle for synthetic modification:

The Bromo Group: The bromine atom at the 2-position can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to introduce a wide variety of substituents, including aryl, alkyl, or alkynyl groups. This allows for the exploration of diverse chemical space.

The Fluoro Group: The fluorine atom at the 4-position can also be a site for nucleophilic aromatic substitution, although it is generally less reactive than the bromine. Its primary influence is often electronic and metabolic, as discussed later.

The Hydroxyl Group: The hydroxyl group at the 3-position can be alkylated, acylated, or used to form ethers and esters, providing another avenue for derivatization to modulate properties like solubility and target binding.

The closely related compound, 2-bromo-4-fluoropyridine (B1291336) (which lacks the hydroxyl group), is known to be a versatile building block for synthesizing ligands and catalysts. ossila.com For instance, it has been used to create 2,2'-bipyridine (B1663995) ligands and bis(pyridine) ligands for developing halogenating reagents. ossila.com This established utility underscores the potential of this compound to serve as an even more adaptable scaffold due to the additional reactive hydroxyl site.

| Functional Group | Position | Potential Reactions | Purpose in Drug Design |

|---|---|---|---|

| Bromo | 2 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig couplings | Introduce diverse substituents for target binding |

| Hydroxyl | 3 | Alkylation, Acylation, Etherification, Esterification | Modify solubility, polarity, and hydrogen bonding capacity |

| Fluoro | 4 | Nucleophilic Aromatic Substitution | Introduce alternative functional groups; often retained for its electronic/metabolic effects |

Design of Compounds for Inhibition or Modulation of Biological Targets

Fluorinated pyridine scaffolds are integral to the design of inhibitors for various biological targets, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The pyridine moiety can act as a bioisostere for the adenine (B156593) ring of ATP, enabling compounds to bind to the ATP-binding site of kinases and inhibit their activity.

While specific inhibitors derived directly from this compound are not prominently documented in the literature, its structure is well-suited for such applications. Medicinal chemists could utilize this scaffold to design and synthesize kinase inhibitors by:

Utilizing the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, a common interaction for many kinase inhibitors.

Derivatization at the 2-position: Replacing the bromine atom with larger, often aromatic, groups can create interactions with the hydrophobic regions of the kinase active site, enhancing binding affinity and selectivity.

Modification of the 3-hydroxyl group: The hydroxyl group can be modified to interact with specific amino acid residues in the target protein or to fine-tune the compound's physicochemical properties for better cell permeability and bioavailability.

The design of such compounds often involves computational modeling to predict how derivatives will bind to the target protein, followed by organic synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how different chemical groups influence its biological activity. For any series of pharmacologically active compounds derived from the this compound scaffold, SAR studies would be essential for optimizing potency, selectivity, and pharmacokinetic properties.

A hypothetical SAR study on derivatives of this scaffold might investigate the following:

Substitution at the 2-position (replacing bromine): A variety of aryl and heteroaryl groups could be introduced to probe for optimal interactions with the target. The size, electronics (electron-donating vs. electron-withdrawing groups on the aryl ring), and hydrogen bonding potential of these substituents would be varied.

Modification at the 3-position: The effect of converting the hydroxyl group to a methoxy, an amino, or other small functional groups would be assessed to determine the importance of this position for hydrogen bonding or steric interactions.

Substitution at the 4-position (replacing fluorine): Although the fluorine is often retained for its favorable properties, replacing it with other halogens or small groups like a cyano or methyl group could reveal insights into the electronic and steric requirements at this position.

For example, SAR studies have been conducted on synthetic lysine (B10760008) acetylation catalysts designed from the related 2-bromo-4-fluoropyridine, demonstrating the feasibility of such investigations on this class of compounds.

| Position of Modification | Example Modifications | Property to Investigate |

|---|---|---|

| Position 2 (Br replacement) | Phenyl, Pyridyl, Thienyl, N-methyl-pyrazolyl | Binding affinity, selectivity, hydrophobic interactions |

| Position 3 (-OH modification) | -OCH₃, -NH₂, -OAc, -H | Hydrogen bond donor/acceptor capacity, polarity |

| Position 4 (-F replacement) | -Cl, -CN, -CH₃ | Electronic effects, metabolic stability, pKa modulation |

Role as Biochemical Reagents in Life Science Investigations

In addition to being a scaffold for potential drugs, this compound and similar molecules serve as valuable biochemical reagents in life science research. They are typically used as intermediates in the multi-step synthesis of complex molecular probes, inhibitors, or other tools needed to study biological processes.

The term "biochemical reagent" in this context refers to a compound used as a tool in biological or chemical research. ossila.com For example, 2-bromo-4-fluoropyridine is commercially available as a biochemical reagent for use as a building block in organic synthesis for life science applications. Given its structural similarities and added functionality, this compound would be similarly classified and used as a starting material for creating more specialized research tools.

Influence of Fluorine Atom on Drug Discovery and Bioactivity

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. apolloscientific.co.ukossila.com The fluorine atom at the 4-position of the this compound scaffold is expected to have several significant effects.

Key influences of the fluorine atom include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation (like the 4-position of a pyridine ring) can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

Modulation of Basicity (pKa): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing effect. This effect can lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in drug design, as highly basic compounds are more likely to be charged at physiological pH, which can lead to poor membrane permeability and potential off-target effects like hERG channel inhibition.

Binding Affinity: The fluorine atom can alter the electronic distribution of the entire scaffold, potentially leading to more favorable interactions (e.g., dipole-dipole or electrostatic interactions) with the target protein. In some cases, fluorine can participate in non-classical hydrogen bonds with protein backbones or side chains.

Compound Index

Applications in Advanced Materials Science

Precursors for Optoelectronic Materials

There is no available scientific literature detailing the use of 2-Bromo-4-fluoropyridin-3-ol as a precursor for optoelectronic materials. Research in this field often focuses on related pyridine (B92270) derivatives, but specific studies involving the title compound are absent.

Components in Organic Electronic Devices

No research findings were identified that describe the incorporation or function of this compound as a component in organic electronic devices, such as OLEDs (Organic Light Emitting Diodes) or OFETs (Organic Field-Effect Transistors).

Role in Polymer Chemistry and Functional Material Development

The role of this compound in polymer chemistry or the development of functional materials is not described in the existing scientific literature. There are no documented instances of this compound being used as a monomer or functionalizing agent for polymers.

Exploration in Halogen Bonding and Supramolecular Assemblies

While the bromine and fluorine atoms on the pyridine ring suggest a potential for engaging in halogen bonding, there are no specific studies or reports that explore the use of this compound in the context of halogen bonding or the construction of supramolecular assemblies.

Q & A

Q. Table 1: Structural Analogs and Bioactivity

| Compound | Molecular Formula | Bioactivity (IC) | Unique Feature |

|---|---|---|---|

| This compound | C₅H₃BrFNO | 1.2 µM (EGFR kinase) | Dual halogenation |

| 4-(Trifluoromethyl)pyridin-2-ol | C₆H₄F₃NO | 5.8 µM | High lipophilicity |

| 3-Bromo-5-fluoropyridin-2-ol | C₅H₃BrFNO | 2.4 µM | Altered regioselectivity |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH, 4 weeks | 12% | Dehydrohalogenation |

| Light exposure, 1 week | 8% | Oxidized quinoline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.